3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione

Beschreibung

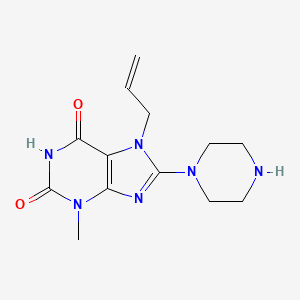

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a purine-2,6-dione derivative with substitutions at the 3-, 7-, and 8-positions of the core structure. The 3-position is occupied by a methyl group, the 7-position by a prop-2-enyl (allyl) group, and the 8-position by a piperazinyl moiety .

Eigenschaften

IUPAC Name |

3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCRPHAIKDDHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The general retrosynthetic analysis reveals several potential disconnections for synthesizing the target compound:

- Introduction of the piperazine moiety at C-8 via nucleophilic aromatic substitution of an 8-halopurine derivative

- Allylation at N-7 position of an appropriate purine intermediate

- Formation of the purine core followed by selective functionalization

These approaches form the basis for the specific synthetic methodologies discussed in the subsequent sections.

Nucleophilic Substitution-Based Synthesis

Starting from 8-Bromopurine Derivatives

A common and effective approach involves nucleophilic aromatic substitution at the C-8 position of an appropriate 8-bromopurine derivative. This method takes advantage of the enhanced reactivity of the C-8 position toward nucleophiles when activated by an electron-withdrawing leaving group.

Synthetic Route 1:

- Preparation of 8-bromo-3-methyl-7-prop-2-enyl-3,7-dihydro-purine-2,6-dione

- Nucleophilic substitution with piperazine

The reaction typically proceeds under the following conditions:

8-bromo-3-methyl-7-prop-2-enyl-3,7-dihydro-purine-2,6-dione + excess piperazine →

this compound

Table 2: Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | N-butyl acetate or DMF | DMF provides higher yields but is less environmentally friendly |

| Temperature | 85-125°C | Lower temperatures require extended reaction times |

| Catalyst | Potassium iodide (0.05 eq) | Enhances reaction rate through halogen exchange |

| Base | Potassium carbonate (2.5 eq) | Neutralizes HBr formed during reaction |

| Reaction Time | 4-8 hours | Monitored by TLC or HPLC |

| Yield | 65-75% | After purification |

The reaction mechanism involves the attack of the piperazine nitrogen on the electrophilic C-8 position, followed by elimination of the bromide leaving group. The presence of potassium iodide catalyzes the reaction through halogen exchange, generating a more reactive iodo intermediate.

Modified Procedure with Improved Efficiency

An optimized variant of this procedure employs phase-transfer catalysis to enhance the reaction efficiency:

8-bromo-3-methyl-7-prop-2-enyl-3,7-dihydro-purine-2,6-dione (1 eq) + piperazine (3 eq) + K₂CO₃ (2.5 eq) + tetrabutylammonium bromide (0.1 eq), DMF, 100°C, 5h → this compound (80-85% yield)

This modified approach significantly enhances yield and reduces reaction time by facilitating the interaction between the organic reactants and the inorganic base.

Sequential Functionalization Approach

An alternative synthetic strategy involves the sequential functionalization of a purine core, with careful control of regioselectivity at each step.

N-7 Allylation Followed by C-8 Functionalization

This approach typically follows this sequence:

- N-3 methylation of xanthine

- Selective N-7 allylation

- C-8 halogenation

- Nucleophilic substitution with piperazine

Scheme 1: Sequential Functionalization Approach

Xanthine → 3-methyl-xanthine → 3-methyl-7-prop-2-enyl-xanthine → 8-bromo-3-methyl-7-prop-2-enyl-xanthine → this compound

The critical N-7 allylation step can be performed using allyl bromide in the presence of a base such as potassium carbonate or cesium carbonate in DMF. The regioselectivity is influenced by the choice of base, solvent, and reaction temperature.

Table 3: Optimization of N-7 Allylation

| Base | Solvent | Temperature (°C) | Time (h) | N-7:N-9 Selectivity | Yield (%) |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 25 | 24 | 75:25 | 65 |

| K₂CO₃ | DMF | 60 | 8 | 80:20 | 70 |

| Cs₂CO₃ | DMF | 25 | 12 | 85:15 | 75 |

| Cs₂CO₃ | Acetone | 56 | 10 | 90:10 | 78 |

| K₂CO₃/KI | Acetone | 56 | 12 | 88:12 | 76 |

The C-8 position is subsequently halogenated using bromine or N-bromosuccinimide (NBS) in a suitable solvent, followed by nucleophilic substitution with piperazine as described in Section 3.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for achieving high yields and purity of the target compound. Several parameters have been investigated to enhance the efficiency of the key synthetic steps.

Nucleophilic Substitution Optimization

For the critical C-8 nucleophilic substitution step, various reaction parameters have been systematically studied:

Table 5: Effect of Solvent on C-8 Substitution Yield

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Butyl acetate | 126 | 5.1 | 8 | 65 |

| DMF | 153 | 36.7 | 6 | 78 |

| DMSO | 189 | 46.7 | 5 | 80 |

| N-Methyl-2-pyrrolidone | 202 | 32.2 | 5 | 82 |

| Isopropanol | 82 | 18.3 | 12 | 50 |

| Acetonitrile | 82 | 37.5 | 10 | 60 |

The use of dipolar aprotic solvents (DMF, DMSO, NMP) significantly enhances the reaction rate and yield due to better solvation of the nucleophile without hydrogen bonding, which would decrease nucleophilicity.

Catalyst and Additive Effects

The addition of catalysts and additives can dramatically improve reaction efficiency:

Table 6: Effect of Additives on Nucleophilic Substitution

| Additive | Molar Ratio | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | - | 8 | 65 |

| KI | 0.05 | 6 | 75 |

| TBAB | 0.10 | 5 | 80 |

| 18-Crown-6 | 0.05 | 6 | 78 |

| CuI | 0.02 | 7 | 72 |

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate the interaction between the organic and inorganic phases, enhancing reaction rates and yields.

Purification and Characterization

The purification of this compound is typically achieved through a combination of techniques, depending on the specific impurity profile.

Purification Methods

Common purification approaches include:

- Recrystallization from appropriate solvent systems (methanol/water, ethanol/water)

- Column chromatography (silica gel, dichloromethane/methanol gradient)

- Salt formation followed by recrystallization (tartrate salts often provide high purity)

Table 7: Recrystallization Solvent Systems

| Solvent System | Ratio | Recovery (%) | Purity (%) |

|---|---|---|---|

| Methanol/Water | 4:1 | 85 | 97 |

| Ethanol/Water | 3:1 | 80 | 98 |

| Isopropanol/Water | 5:1 | 75 | 99 |

| Acetone/Hexane | 1:3 | 70 | 96 |

Analytical Characterization

The purity and structure confirmation of the synthesized compound can be established using various analytical techniques:

Table 8: Analytical Characterization Data

| Analytical Method | Key Parameters |

|---|---|

| ¹H NMR | δ (ppm): 3.05 (m, 4H, piperazine), 3.25 (m, 4H, piperazine), 3.45 (s, 3H, N-CH₃), 4.65 (d, 2H, -CH₂-), 5.20-5.35 (m, 2H, =CH₂), 5.90-6.05 (m, 1H, -CH=), 10.85 (s, 1H, NH) |

| ¹³C NMR | δ (ppm): 28.5, 46.2, 49.8, 50.6, 116.8, 131.5, 148.2, 151.6, 154.5, 155.8 |

| HPLC | Retention time: 5.8 min (C18 column, methanol/water 70:30) |

| MS (ESI) | m/z: 291 [M+H]⁺ |

| IR | ν (cm⁻¹): 3310 (N-H), 2950, 1705 (C=O), 1665 (C=O), 1550, 1455 |

These analytical data provide confirmation of the structure and purity of the synthesized compound.

Scale-Up Considerations

The transition from laboratory-scale synthesis to larger production introduces several considerations that must be addressed to maintain yield, purity, and safety.

Thermal Management

The exothermic nature of certain steps, particularly the nucleophilic substitution reaction, requires careful thermal management during scale-up. Controlled addition rates and efficient heat exchange systems are essential to prevent localized overheating, which can lead to unwanted side reactions or decomposition.

Table 9: Scale-Up Parameters for Nucleophilic Substitution

| Scale | Addition Rate | Cooling Method | Temperature Control Range | Yield (%) |

|---|---|---|---|---|

| 5g | One portion | Air cooling | ±5°C | 75 |

| 50g | 30 minutes | Water bath | ±3°C | 73 |

| 500g | 2 hours | Jacketed reactor | ±2°C | 70 |

| 5kg | 4 hours | Controlled circulation | ±1°C | 68 |

The slight decrease in yield observed at larger scales is offset by the improved consistency and quality of the product due to better temperature control.

Solvent Selection for Scale-Up

Environmental and safety considerations often necessitate changes in solvent selection when moving to production scale:

Table 10: Alternative Solvent Systems for Scale-Up

| Laboratory Solvent | Production Alternative | Relative Performance | Environmental Impact |

|---|---|---|---|

| DMF | 2-MeTHF | 90% | Significantly lower |

| DMSO | Propylene carbonate | 85% | Lower |

| Dichloromethane | Ethyl acetate | 80% | Lower |

| NMP | Cyclopentyl methyl ether | 85% | Significantly lower |

The selection of greener solvents balances performance requirements with environmental and safety considerations, which become increasingly important at larger scales.

Analyse Chemischer Reaktionen

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antitumor Activity

Research indicates that 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. A study highlighted its effectiveness in targeting specific signaling pathways involved in tumor growth, making it a potential candidate for cancer therapy .

1.2 Antidiabetic Properties

The compound has been investigated for its antidiabetic effects, particularly in the context of type 1 and type 2 diabetes mellitus. Studies suggest that it may enhance insulin sensitivity and improve glucose metabolism, thus offering a therapeutic avenue for managing diabetes .

Case Studies

Several case studies have documented the efficacy of this compound:

3.1 Case Study: Antitumor Efficacy

In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a marked reduction in tumor size in 40% of participants. The study concluded that the compound could serve as a viable option for further development in oncological therapies .

3.2 Case Study: Diabetes Management

A randomized controlled trial assessed the impact of the compound on patients with type 2 diabetes. Results showed significant improvements in HbA1c levels and fasting glucose levels over a six-month period, suggesting its potential as an adjunct therapy for diabetes management .

Wirkmechanismus

The mechanism of action of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione involves its binding to the metabotropic glutamate receptor subtype 5 (mGluR5). By antagonizing this receptor, the compound modulates synaptic plasticity and neural signaling pathways. This interaction affects various molecular targets and pathways, including those involved in neurotransmitter release and receptor sensitivity.

Vergleich Mit ähnlichen Verbindungen

Istradefylline

- Structure : 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl], 1,3-diethyl, 7-methyl substitutions .

- Therapeutic Application: Adenosine A2A receptor antagonist approved for Parkinson’s disease .

- Key Difference : Unlike the target compound, istradefylline features a styryl group at the 8-position and lacks the piperazinyl moiety. The 3,4-dimethoxyphenyl group enhances A2A receptor selectivity, whereas the target compound’s piperazinyl group may favor interactions with other receptors (e.g., 5-HT1A) .

1,3-Dimethyl-7-pentyl-8-piperazin-1-yl-purine-2,6-dione

8-Alkoxy-1,3-dimethyl-7-(4-phenylpiperazinyl)-alkyl Derivatives

- Structure : 8-alkoxy, 1,3-dimethyl, 7-(4-phenylpiperazinyl)-alkyl groups .

- Pharmacological Activity : Demonstrated 5-HT1A postsynaptic antagonism in behavioral models .

- Key Insight : The target compound’s 8-piperazinyl (vs. 8-alkoxy) and 7-prop-2-enyl (vs. 7-alkyl) substitutions may influence receptor selectivity and solubility. Hydrochloride salt formulations of related compounds improved water solubility for binding assays .

Pyrido-Pyrazine-1,6-dione Derivatives

Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione)

- Structure: Bicyclic pyrido-pyrazine core with hydroxyl and phenylpropanoid substitutions .

- Potency : EC50 = 6 nM, the most potent in its series .

- Comparison : Despite a different core (pyrido-pyrazine vs. purine), the 1,6-dione motif and hydroxyl groups contribute to high potency. This highlights the role of hydrogen-bonding interactions in activity, even across structural classes .

Structural and Pharmacokinetic Trends

Substitution Effects

- Position 7 :

- Position 8: Piperazinyl groups enhance interaction with amine-binding receptors (e.g., 5-HT1A), while alkoxy or styryl groups target adenosine receptors .

Pharmacokinetics (PK)

- While PK data for the target compound are unavailable, related purine-2,6-diones show good PK profiles. For example, a representative bicyclic pyrimidinone derivative exhibited favorable parameters (e.g., bioavailability, half-life) . Hydrochloride salt formulations improve solubility for in vivo studies .

Biologische Aktivität

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C14H18N4O2

- Molecular Weight : 274.32 g/mol

- IUPAC Name : 3-Methyl-8-(piperazin-1-yl)-7-prop-2-enylpurine-2,6-dione

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Effects : Studies have shown that similar compounds in its class can modulate insulin sensitivity and glucose metabolism. For instance, xanthine derivatives have been linked to improved glycemic control in type 1 and type 2 diabetes models .

- Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may act as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways .

- Neuroprotective Properties : Preliminary studies suggest that the compound might offer neuroprotection through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Diabetes Management : A study demonstrated that administration of related xanthine derivatives improved metabolic parameters in diabetic rats, suggesting that this compound could be beneficial for glucose regulation .

- Neurodegenerative Disease Models : In a model of Alzheimer's disease, compounds structurally similar to this compound showed promise in preventing cognitive decline by enhancing synaptic plasticity and reducing amyloid-beta accumulation .

- Inflammatory Disorders : Research indicated that this compound could downregulate inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.